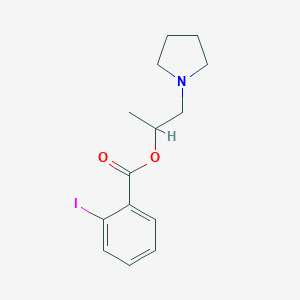
1-(Pyrrolidin-1-yl)propan-2-yl 2-iodobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Pyrrolidin-1-yl)propan-2-yl 2-iodobenzoate, also known as IPPB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
1-(Pyrrolidin-1-yl)propan-2-yl 2-iodobenzoate has been studied extensively for its potential applications in various fields. In the field of medicinal chemistry, this compound has been investigated as a potential drug for the treatment of cancer, inflammation, and neurological disorders. In addition, this compound has been studied for its potential use as a radioligand in positron emission tomography (PET) imaging.
Wirkmechanismus
The mechanism of action of 1-(Pyrrolidin-1-yl)propan-2-yl 2-iodobenzoate is not fully understood, but it is believed to work by binding to specific receptors in the body. For example, in cancer cells, this compound has been shown to bind to the sigma-2 receptor, which is overexpressed in many types of cancer. This binding leads to cell death and inhibits the growth of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis (cell death) and inhibit cell proliferation. In addition, this compound has been shown to have anti-inflammatory effects and to inhibit the release of pro-inflammatory cytokines. It has also been shown to have neuroprotective effects in animal models of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(Pyrrolidin-1-yl)propan-2-yl 2-iodobenzoate in lab experiments is its potency. This compound has been shown to be effective at low concentrations, which can be beneficial for reducing toxicity and minimizing unwanted side effects. However, one limitation of using this compound in lab experiments is its low solubility in water, which can make it difficult to work with.
Zukünftige Richtungen
There are several future directions for research on 1-(Pyrrolidin-1-yl)propan-2-yl 2-iodobenzoate. One area of interest is the development of this compound as a PET imaging agent for cancer diagnosis and treatment monitoring. Another area of interest is the investigation of this compound as a potential treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify potential side effects and toxicity.
Synthesemethoden
The synthesis method for 1-(Pyrrolidin-1-yl)propan-2-yl 2-iodobenzoate involves the reaction of 2-iodobenzoic acid with pyrrolidine and 2-bromo-1-phenylpropan-1-one in the presence of a base such as potassium carbonate. This reaction results in the formation of this compound, which can be purified through column chromatography. The yield of this reaction is typically around 50-60%.
Eigenschaften
Molekularformel |
C14H18INO2 |
|---|---|
Molekulargewicht |
359.2 g/mol |
IUPAC-Name |
1-pyrrolidin-1-ylpropan-2-yl 2-iodobenzoate |
InChI |
InChI=1S/C14H18INO2/c1-11(10-16-8-4-5-9-16)18-14(17)12-6-2-3-7-13(12)15/h2-3,6-7,11H,4-5,8-10H2,1H3 |
InChI-Schlüssel |
MDDXWRBUFJYQFK-UHFFFAOYSA-N |
SMILES |
CC(CN1CCCC1)OC(=O)C2=CC=CC=C2I |
Kanonische SMILES |
CC(CN1CCCC1)OC(=O)C2=CC=CC=C2I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(3-Benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl methyl ether](/img/structure/B294841.png)
![3-Benzyl-6-(2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294842.png)
![N-{3-[{3-[benzyl(methyl)amino]propyl}(methyl)amino]propyl}-2-bromobenzamide](/img/structure/B294844.png)
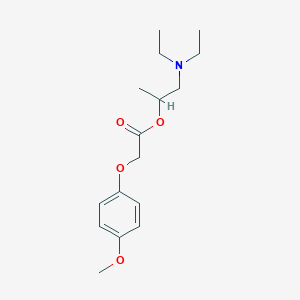
![1-[Benzyl(methyl)amino]propan-2-yl (2,4-dichlorophenoxy)acetate](/img/structure/B294846.png)
![2-(4-fluorophenoxy)-N-[2-(morpholin-4-yl)ethyl]acetamide](/img/structure/B294848.png)
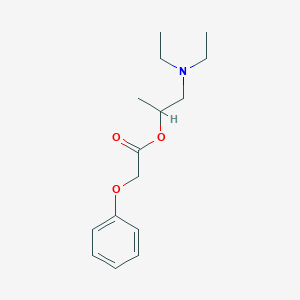
![2-phenoxy-N-[2-(1-pyrrolidinyl)ethyl]acetamide](/img/structure/B294854.png)
![2,2-diphenyl-N-[2-(1-pyrrolidinyl)ethyl]acetamide](/img/structure/B294858.png)
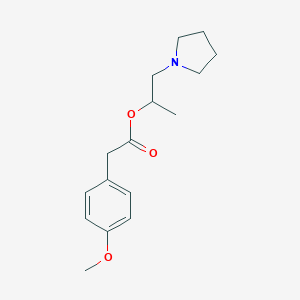
![2-(4-methylphenoxy)-N-[2-(pyrrolidin-1-yl)ethyl]acetamide](/img/structure/B294860.png)
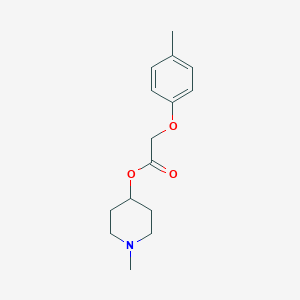
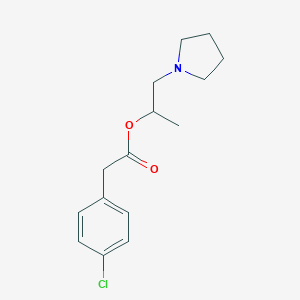
![4-ethoxy-N-[2-(1-pyrrolidinyl)ethyl]benzamide](/img/structure/B294863.png)
